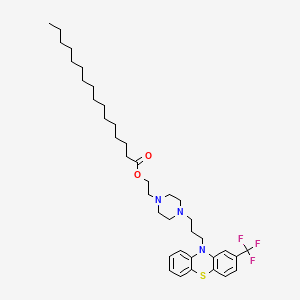

Fluphenazine Hexadecanoate

Description

Properties

Molecular Formula |

C38H56F3N3O2S |

|---|---|

Molecular Weight |

675.9 g/mol |

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl hexadecanoate |

InChI |

InChI=1S/C38H56F3N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-37(45)46-30-29-43-27-25-42(26-28-43)23-17-24-44-33-18-15-16-19-35(33)47-36-22-21-32(31-34(36)44)38(39,40)41/h15-16,18-19,21-22,31H,2-14,17,20,23-30H2,1H3 |

InChI Key |

QUMGDBURRTTYSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies of Fluphenazine Hexadecanoate

Synthetic Pathways to Fluphenazine (B1673473) Hexadecanoate (B85987)

The creation of fluphenazine hexadecanoate from its active parent molecule, fluphenazine, is achieved through chemical modification, specifically esterification. This process involves forming an ester linkage between the terminal hydroxyl group of the fluphenazine side chain and a sixteen-carbon fatty acid, hexadecanoic acid (also known as palmitic acid).

Esterification Reactions and Optimization

The primary synthetic route to this compound is the esterification of fluphenazine. nih.govbasicmedicalkey.com This reaction joins the fluphenazine molecule with a long-chain fatty acid, which in this case is hexadecanoic acid. nih.gov The esterification process significantly increases the lipophilicity of the compound, which is key to its long-acting formulation. nih.govbasicmedicalkey.com

Several methods can be employed for this esterification:

Reaction with an Activated Acid Derivative: A common and efficient laboratory method involves reacting fluphenazine with a more reactive form of hexadecanoic acid, such as hexadecanoyl chloride (palmitoyl chloride). This method is analogous to the synthesis of other fluphenazine esters, where the carboxylic acid is first activated with a reagent like thionyl chloride to produce the highly reactive acid chloride. ijps.inresearchgate.net

Enzyme-Catalyzed Esterification: Research into greener synthetic methods has demonstrated the use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), for the synthesis of similar long-chain esters like fluphenazine decanoate (B1226879). ijps.inresearchgate.netresearchgate.net This biocatalytic approach uses the carboxylic acid directly and avoids harsh chemicals, proceeding under mild conditions. ijps.inresearchgate.net

Transesterification: Another potential pathway is transesterification, where fluphenazine could react with a different ester of hexadecanoic acid (e.g., methyl palmitate) to yield the desired product. ljmu.ac.uk

Optimization of these synthetic pathways involves adjusting parameters such as reaction time, temperature, solvent, and the molar ratio of reactants to maximize the yield of the monoester and minimize the formation of by-products.

Precursor Chemistry and Intermediate Analysis

The synthesis of this compound relies on two key precursors:

Fluphenazine: The active pharmaceutical ingredient, a phenothiazine (B1677639) derivative featuring a piperazine (B1678402) side chain with a terminal hydroxyl group. nih.govnih.gov

Hexadecanoic Acid (Palmitic Acid) or its Derivative: The sixteen-carbon saturated fatty acid. For more efficient synthesis, it is often converted into a reactive intermediate. ijps.ingoogle.com

A critical intermediate in the most common synthetic route is the acyl chloride, hexadecanoyl chloride . ijps.inacs.org This intermediate is typically formed by treating hexadecanoic acid with a chlorinating agent. The progress of the reaction and the analysis of such intermediates can be monitored using techniques like Thin-Layer Chromatography (TLC). ijps.in In more advanced synthetic setups, such as continuous-flow synthesis, intermediates like 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one have been identified in the multi-step creation of phenothiazine scaffolds. researchgate.netresearchgate.net

Characterization of this compound Synthesized Products

Once synthesized, the resulting product must be rigorously characterized to confirm its identity and assess its purity. This is accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopic and Chromatographic Identification in Research Contexts

A suite of analytical methods is employed to confirm the chemical structure of synthesized this compound.

Spectroscopic Methods are used to probe the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure. ¹H NMR confirms the presence of protons from both the fluphenazine and hexadecanoate moieties in the correct chemical environments. ijps.inljmu.ac.uk For esters, protons on the carbon adjacent to the ester's carbonyl group typically appear at a chemical shift of 2.0-2.2 ppm, while protons on the carbon adjacent to the ester's oxygen are shifted further downfield to around 3.7-4.1 ppm. orgchemboulder.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, providing strong evidence of successful synthesis. ijps.in Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful, as they can also be used to identify fragment ions, confirming the structure of different parts of the molecule and identifying any degradation products. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The successful formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1750-1737 cm⁻¹ for an aliphatic ester, and a C-O stretching band between 1300-1000 cm⁻¹. orgchemboulder.comresearchgate.net

Chromatographic Methods are used to separate the compound from a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the identification and quantification of fluphenazine esters. ljmu.ac.uk Methods developed for the analogous fluphenazine decanoate can be adapted, often utilizing a C18 reversed-phase column with a mobile phase consisting of a buffered organic solvent mixture. nih.govpsychiatry.runih.gov

Gas Chromatography (GC): GC is another technique that can be used to detect and analyze fluphenazine esters. ljmu.ac.ukescholarship.org

Table 1: Summary of Analytical Techniques for Identification

| Technique | Purpose in Characterization | Typical Findings for this compound |

|---|---|---|

| ¹H and ¹³C NMR | Provides detailed structural information and confirms covalent linkages. | Shows characteristic peaks for both the phenothiazine ring system and the long aliphatic chain of the hexadecanoate group. ijps.inljmu.ac.uk |

| Mass Spectrometry (MS) | Confirms molecular weight and helps in structural elucidation via fragmentation. | The molecular ion peak corresponding to the mass of this compound (C₃₈H₅₆F₃N₃O₂S, MW: 675.9 g/mol) is observed. ijps.inpharmaffiliates.com |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. | A strong C=O stretch confirms the ester functional group, typically around 1740 cm⁻¹. orgchemboulder.com |

| HPLC | Separates the product from precursors and impurities for identification. | A distinct peak at a specific retention time under defined conditions confirms the presence of the compound. ljmu.ac.ukpsychiatry.ru |

Purity Assessment of Synthesized this compound

Ensuring the purity of synthesized this compound is critical. Impurities can arise from unreacted starting materials, reaction by-products, or degradation products.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the foremost technique for purity assessment. ijps.inbbrc.in A validated, stability-indicating HPLC method can separate and quantify this compound in the presence of its potential impurities, including:

Unreacted fluphenazine

Residual hexadecanoic acid

Oxidative degradation products (e.g., sulfoxides) nih.govmoca.net.ua

By-products from side reactions

The development of such methods involves optimizing the mobile phase, column, and detector settings to achieve adequate separation. nih.govnih.gov Validation according to ICH guidelines ensures the method is reliable, with key parameters including linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). psychiatry.rubbrc.in For instance, a highly sensitive HPLC method developed for fluphenazine decanoate demonstrated linearity over a specific concentration range with a high correlation coefficient and low coefficients of variation for intra- and inter-assay precision. psychiatry.ru

Table 2: Example Parameters for HPLC Purity Assessment (based on analogous compounds)

| Parameter | Description | Example Value (for Fluphenazine Decanoate) | Reference |

|---|---|---|---|

| Column | Stationary phase used for separation. | C18 Reversed-Phase | nih.govpsychiatry.ru |

| Mobile Phase | Solvent mixture used to elute the compound. | Methanol:Acetonitrile:Ammonium Acetate Buffer | nih.gov |

| Detector | Method of detecting the compound after separation. | Coulometric or UV (e.g., at 256 nm) | psychiatry.rubbrc.in |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | 0.1 ng/mL | psychiatry.ru |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | 0.25 ng/mL | psychiatry.ru |

| Linearity (r²) | How well the detector response correlates with concentration. | > 0.99 | bbrc.in |

| Precision (%RSD) | The degree of scatter between a series of measurements. | < 10% | psychiatry.ru |

Molecular and Cellular Pharmacology of the Fluphenazine Active Moiety

Ligand Binding Studies at Neurotransmitter Receptors

The pharmacological profile of fluphenazine (B1673473) is characterized by its binding affinity for a range of neurotransmitter receptors. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in in vitro assays. A lower Ki value signifies a higher binding affinity.

Fluphenazine exhibits a high affinity for dopamine (B1211576) receptors, a key characteristic of its action. It acts as a potent antagonist at D1 and D2 receptor families. Research has demonstrated its strong binding to D1, D2, and D3 subtypes. This antagonism of dopaminergic pathways is central to its pharmacological effects.

| Dopamine Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| D1 | 5 |

| D2 | 0.63 |

| Serotonin (B10506) Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| 5-HT2A | 17 mdpi.com |

| 5-HT2B | 82 mdpi.com |

Fluphenazine demonstrates antagonistic properties at histamine H1 receptors. drugbank.com This interaction is a common feature among phenothiazine-class drugs and is responsible for some of its secondary pharmacological effects. The binding affinity of fluphenazine for the H1 receptor has been quantified in various studies.

| Histamine Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| H1 | 45 mdpi.com |

The pharmacological activity of fluphenazine extends to adrenergic and muscarinic cholinergic receptors. It is known to have antagonistic effects at alpha-1 adrenergic and muscarinic M1 receptors. drugbank.comnih.gov These interactions contribute to the broad spectrum of its molecular targets.

| Receptor Type | Binding Affinity (Ki) in nM |

|---|---|

| Alpha-1B Adrenergic | 19 guidetopharmacology.org |

| Muscarinic M1 | 646 |

Intracellular Signaling Pathway Modulation Research

The binding of fluphenazine to its target receptors initiates a cascade of intracellular events by modulating the signaling pathways coupled to these receptors. As an antagonist, fluphenazine blocks the downstream signaling that would typically be initiated by the binding of endogenous neurotransmitters.

The majority of receptors that fluphenazine binds to are G-protein coupled receptors (GPCRs). These receptors, upon activation by an agonist, trigger intracellular signaling through heterotrimeric G-proteins. G-proteins are classified into several families, including Gαs, Gαi/o, and Gαq/11, each initiating distinct downstream pathways.

As a competitive antagonist, fluphenazine occupies the receptor's binding site, preventing the endogenous ligand from activating its associated G-protein. This blockade of G-protein activation is the primary mechanism through which fluphenazine modulates cellular signaling.

Dopamine D2 Receptors (Gαi/o-coupled): The D2 receptor is coupled to the Gαi/o family of G-proteins. Agonist binding to D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, fluphenazine prevents this inhibition, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by dopamine.

Serotonin 5-HT2A/2B, Histamine H1, Alpha-1 Adrenergic, and Muscarinic M1 Receptors (Gαq/11-coupled): These receptors are primarily coupled to the Gαq/11 family of G-proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Fluphenazine's antagonism at these receptors blocks this signaling cascade, preventing the generation of IP3 and DAG and the subsequent downstream effects.

Downstream Effector System Investigations

Fluphenazine's primary mechanism of action involves the potent antagonism of postsynaptic dopamine D2 receptors within the central nervous system, particularly in the mesolimbic, nigrostriatal, and tuberoinfundibular pathways. researchgate.netnih.gov As D2 receptors are G protein-coupled receptors (GPCRs), their blockade by fluphenazine initiates a cascade of changes in downstream intracellular signaling pathways. The antagonism of D2 receptors, which are typically coupled to Gi/o proteins, leads to an increase in the activity of adenylyl cyclase. This, in turn, elevates intracellular levels of cyclic AMP (cAMP), a critical second messenger that influences the activity of protein kinase A (PKA) and subsequently modulates gene expression and neuronal activity.

In addition to its high affinity for D2 receptors, fluphenazine also demonstrates antagonistic activity at other neurotransmitter receptors, which contributes to its broader pharmacological profile. nih.govnih.gov These interactions include:

Adrenergic Receptors: The drug is known to block α1-adrenergic receptors. researchgate.netnih.gov This action interferes with signaling pathways coupled to Gq/11 proteins, similar to the 5-HT2 receptor system, impacting calcium mobilization and PKC activation.

Muscarinic Acetylcholine (B1216132) Receptors: Fluphenazine exhibits antagonistic properties at muscarinic M1 receptors. nih.govnih.gov Blockade of these Gq/11-coupled receptors also affects the PLC signaling cascade.

Beyond receptor-mediated pathways, research has indicated that fluphenazine can modulate other intracellular signaling systems. Studies have suggested that fluphenazine may regulate the Akt and Wnt signaling pathways. xenotech.com These pathways are crucial for a variety of cellular processes, including cell survival, metabolism, and gene transcription. Furthermore, fluphenazine is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein that acts as a key regulator for a multitude of enzymes and signaling proteins. researchgate.netxenotech.com By inhibiting calmodulin, fluphenazine can interfere with calcium-dependent signaling events within the cell.

Enzymatic Interactions and Inhibitory Profiles (excluding human metabolism for clinical purposes)

Cytochrome P450 Enzyme Interaction Studies (in vitro/non-human)

In vitro studies utilizing human liver microsomal preparations have been conducted to determine the inhibitory potential of fluphenazine on various cytochrome P450 (CYP) isoforms. These studies are critical for understanding the potential for drug-drug interactions at a metabolic level. The primary findings indicate that fluphenazine exhibits a preferential and competitive inhibition of the CYP2D6 isoform. nih.gov

The inhibitory potency is quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition. Fluphenazine was found to be a potent inhibitor of CYP2D6-mediated dextromethorphan O-demethylation. nih.gov Moderate inhibition was also observed for the CYP1A2 isoform. nih.gov In contrast, the inhibitory effects on other major CYP enzymes, including CYP2C9, CYP2C19, and CYP3A, were not significant, with high Ki values suggesting a low potential for interaction with substrates of these enzymes. nih.gov

| CYP Isoform | Inhibition Constant (Ki) in µM | Level of Inhibition |

|---|---|---|

| CYP2D6 | 9.4 | Potent |

| CYP1A2 | 40.2 | Moderate |

| CYP2C9 | >300 | Weak/Negligible |

| CYP2C19 | >300 | Weak/Negligible |

| CYP3A | >300 | Weak/Negligible |

Data derived from in vitro studies using human liver microsomal preparations. nih.gov

Other Metabolic Enzyme Inhibition or Induction Research

Beyond the well-characterized interactions with Cytochrome P450 enzymes, research into fluphenazine's effects on other metabolic enzymes is more limited. However, available in vitro and non-human studies suggest interactions with several other enzyme systems.

Aldehyde Oxidase (AOX): A study investigating the effects of various phenothiazine (B1677639) drugs on rat liver AOX activity found that all tested phenothiazines could inhibit this enzyme. researchgate.net While specific IC50 values for fluphenazine were not provided in this particular study, related compounds like perphenazine and trifluoperazine were shown to be potent inhibitors of AOX activity towards different substrates. researchgate.net This suggests a potential class effect for phenothiazines on AOX, an enzyme involved in the metabolism of various aldehydes and N-heterocyclic compounds. researchgate.net

Tyrosinase: In vitro experiments using normal human melanocytes have demonstrated that fluphenazine can inhibit the activity of tyrosinase, a key enzyme in the process of melanin synthesis. nih.gov A study showed that fluphenazine at a concentration of 5.0 μM decreased tyrosinase activity by 9.8%. nih.gov This inhibition of melanogenesis may be the underlying mechanism for certain pigmentation-related side effects observed with phenothiazine use. nih.gov

Monoamine Oxidase (MAO): There is indirect evidence suggesting a potential interaction between phenothiazines and monoamine oxidase inhibitors (MAOIs). It has been noted that phenothiazine antipsychotics, such as fluphenazine, can lead to increased concentrations of the MAOI tranylcypromine. nih.gov The precise mechanism, whether through direct inhibition of MAO enzymes or another pathway, is not fully elucidated by the available literature. MAO enzymes are crucial for the degradation of monoamine neurotransmitters. nih.gov

Pharmacokinetics and Drug Disposition Research in Pre Clinical Models of Fluphenazine Hexadecanoate

Prodrug Hydrolysis and Bioactivation Mechanisms

The therapeutic action of fluphenazine (B1673473) decanoate (B1226879) is entirely dependent on its conversion to the pharmacologically active fluphenazine. patsnap.com This bioactivation is achieved through the enzymatic hydrolysis of the decanoate ester bond.

Fluphenazine decanoate is an ester prodrug that requires enzymatic hydrolysis to release the active fluphenazine. patsnap.com This process is primarily catalyzed by carboxylesterases (CES), a family of enzymes prevalent in the body, particularly in the liver, but also present in other tissues including blood and at the site of injection. nih.govnih.govnih.gov These enzymes recognize and cleave the ester linkage between fluphenazine and the decanoic acid tail. nih.gov

In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide array of ester-containing drugs. nih.govmdpi.com While specific studies pinpointing the exact CES isoform responsible for fluphenazine decanoate hydrolysis in preclinical models are limited, the general mechanism is well-established. CES enzymes catalyze the addition of water across the ester bond, yielding the active fluphenazine (an alcohol) and decanoic acid (a carboxylic acid). nih.gov This hydrolytic conversion is the critical step for the prodrug to exert its antipsychotic effects. patsnap.com There is no evidence to suggest that the ester itself possesses pharmacological activity. nih.gov

Simulations based on pharmacokinetic data from dog models suggest that the rate-limiting step in the appearance of active fluphenazine in the system is the slow formation of the drug from its prodrug within the tissue compartment, which encompasses both the injection site and associated lymph nodes. nih.gov

| Parameter | Animal Model | Value | Source |

| Prodrug decline half-life (at injection site) | Rat | 3.4 days | nih.gov |

| Prodrug terminal half-life (intravenous) | Dog | 3.5 ± 0.8 hours | nih.gov |

| Apparent Fluphenazine half-life (single IM dose) | Human data for reference | 6.8 - 9.6 days | uspto.gov |

| Apparent Fluphenazine half-life (multiple IM doses) | Human data for reference | 14.3 days | uspto.gov |

Absorption and Release Kinetics from Depot Formulations in Animal Models

The long-acting nature of fluphenazine decanoate is a direct result of its formulation as an oily depot injection. nih.gov The physicochemical characteristics of this depot dictate the rate and extent of drug release into systemic circulation.

When injected intramuscularly, the oil-based solution of fluphenazine decanoate forms a localized depot within the muscle tissue. nih.gov The highly lipophilic prodrug has poor water solubility and therefore a high affinity for the oil vehicle. newdrugapprovals.org The release of the drug from this depot is a slow process, governed by the partitioning of the fluphenazine decanoate from the oil phase into the surrounding aqueous interstitial fluid. nih.govnih.gov This slow partitioning out of the sesame oil at the injection site is considered a primary rate-limiting step in the drug's absorption. nih.gov As the prodrug slowly leaches from the oily deposit, it becomes available for enzymatic hydrolysis by tissue esterases.

The vehicle, typically sesame oil, is a critical component of the depot formulation. fda.govwikipedia.org The viscosity and lipophilicity of the oil vehicle directly influence the diffusion and partitioning of the fluphenazine decanoate. Different oil compositions can alter the release kinetics. While sesame oil is the standard vehicle, the principle remains that the high lipophilicity of the prodrug causes it to be retained within the oil, ensuring a slow and gradual release over weeks. nih.govfda.gov The rate of release is dependent on the slow partitioning of the ester from the oil into the surrounding biological fluids, a process that precedes both hydrolysis and systemic absorption. nih.govnih.gov

Pre-clinical studies in rats have provided compelling evidence for the involvement of the lymphatic system in the absorption of fluphenazine decanoate. nih.gov Following intramuscular injection, both the prodrug (fluphenazine decanoate) and the active drug (fluphenazine) were found in high concentrations in the iliac and hypogastric lymph nodes, which are anatomically close to the injection site. nih.gov These concentrations were detectable for up to 28 days post-dose. nih.gov

Tissue Distribution Studies of Fluphenazine and its Metabolites in Animal Models

Upon release from its ester form, fluphenazine and its metabolites distribute throughout the body, with notable accumulation in both central and peripheral tissues.

Studies in animal models demonstrate that fluphenazine readily crosses the blood-brain barrier, achieving significantly higher concentrations in brain tissue compared to plasma. In rats administered fluphenazine dihydrochloride, fluphenazine levels were found to be 10- to 27-fold higher in various brain regions than in plasma. nih.gov The distribution within the central nervous system (CNS) includes key areas such as the basal ganglia, which is consistent with its mechanism of action involving dopamine (B1211576) receptor blockade. nih.gov

The metabolites of fluphenazine also penetrate the CNS, although to varying extents. Fluphenazine sulfoxide (B87167) (FLU-SO) has been identified as the major metabolite in rat brain regions, with levels ranging from 24% to 96% of the parent fluphenazine concentration. nih.gov In contrast, other metabolites like 7-hydroxyfluphenazine (B30106) (7-OH-FLU) and fluphenazine N-oxide (FLU-NO) are found at very low levels in the brain, typically 1% to 20% of fluphenazine concentrations. nih.gov While small amounts of dopamine-specific fluphenazine binding are observed in various brain regions, the highest density is typically found in the corpus striatum. nih.gov

Table 1: Relative Distribution of Fluphenazine and its Metabolites in Rat Brain Data synthesized from studies investigating fluphenazine distribution following systemic administration.

| Compound | Relative Concentration in Brain Regions | Key Findings |

| Fluphenazine (FLU) | 10- to 27-fold higher than plasma levels nih.gov | Readily crosses the blood-brain barrier and shows high affinity for dopamine-rich areas like the striatum. nih.govnih.gov |

| Fluphenazine Sulfoxide (FLU-SO) | Major metabolite; 24% to 96% of FLU levels nih.gov | Represents a significant portion of the total drug-related compounds in the CNS. nih.gov |

| 7-Hydroxyfluphenazine (7-OH-FLU) | Very low; 1% to 20% of FLU levels nih.gov | Despite being an active metabolite, its presence in the brain is limited compared to the parent drug. nih.govnih.gov |

| Fluphenazine N-oxide (FLU-NO) | Very low; 1% to 20% of FLU levels nih.gov | Found in minimal quantities within CNS tissues. nih.gov |

Following administration, fluphenazine and its metabolites are widely distributed to peripheral tissues. The liver consistently demonstrates the highest concentration of both the parent drug and its metabolites, reflecting its primary role in drug metabolism. nih.gov In rat models, all analyzed metabolites were detected in tissues at higher levels than in plasma. nih.gov

Significant accumulation occurs in adipose tissue, particularly for the lipophilic sulfoxide metabolite. Studies have shown that fluphenazine sulfoxide accumulates in fat 43 to 75 times more than the parent fluphenazine, which may contribute to the drug's long half-life. nih.gov Other tissues, including the kidney and muscle, also serve as sites of accumulation for fluphenazine and its derivatives. nih.govnih.gov

Table 2: Peripheral Tissue Accumulation of Fluphenazine and Metabolites in Rats Summary of findings on the distribution of fluphenazine and its analytes in various peripheral tissues.

| Tissue | Relative Concentration | Key Findings |

| Liver | Highest levels of all analytes nih.gov | Primary site of accumulation and metabolism. nih.gov |

| Fat | High, especially for FLU-SO (43-75x greater than FLU) nih.gov | Acts as a significant reservoir, particularly for the sulfoxide metabolite, contributing to a prolonged elimination phase. nih.gov |

| Kidney | Significant accumulation of FLU and metabolites nih.gov | Involved in the excretion pathway of the drug. nih.gov |

| Muscle | Measurable levels of FLU and its esters nih.gov | A site of distribution for the parent drug and its prodrug form. nih.gov |

Metabolism and Excretion Pathways in Non-Human Systems

The biotransformation and subsequent elimination of fluphenazine are complex processes involving multiple metabolic pathways and excretion routes, which have been characterized in several non-human systems.

In dogs, 7-hydroxyfluphenazine has been identified as a major metabolite. scilit.com Further biotransformation can occur, leading to the formation of conjugates. For instance, studies in dogs have shown that the major metabolite is present as a glucuronide conjugate in the bile. researchgate.net The quantification of these metabolites in various biological matrices, such as plasma and tissue homogenates, has been achieved using sensitive techniques like high-performance liquid chromatography (HPLC) combined with radioimmunoassay. nih.govnih.gov

Fluphenazine undergoes extensive hepatic metabolism, largely mediated by the cytochrome P450 enzyme system. jmedchem.com In vitro studies using rat liver microsomes have been employed to investigate the specific metabolic reactions. These studies have examined processes such as the removal of the hydroxyethyl (B10761427) group from the piperazine (B1678402) side chain, which occurs at a slower rate than the N-demethylation of other phenothiazines like trifluoperazine. researchgate.net While specific metabolic clearance rates from in vivo animal models are not extensively detailed, the high extraction of the drug by the liver and the multitude of metabolites formed point to a significant first-pass effect and efficient metabolic clearance from the systemic circulation. nih.govjmedchem.com

The elimination of fluphenazine and its metabolites occurs through multiple routes, with significant species-dependent variations. In dogs, excretion is predominantly via the feces, accounting for 75-89% of the administered dose, while urinary excretion accounts for a much smaller fraction (2-18%). researchgate.net This suggests that biliary excretion is a major pathway in this species. researchgate.netnih.gov In rhesus monkeys, the excretion is more balanced, with 56-69% of the dose recovered in feces and 12-19% in urine. researchgate.net Studies in rats using radioactively labelled fluphenazine esters have also assessed excretion in urine, feces, and expired air, confirming that renal and fecal routes are primary pathways for elimination. nih.gov There is no evidence to suggest that the ester forms, such as the decanoate or enanthate, are excreted unchanged in urine or feces, indicating complete hydrolysis in vivo. researchgate.net

Table 3: Excretion of Fluphenazine Metabolites in Animal Models Percentage of administered dose recovered in urine and feces.

| Animal Model | % Excreted in Urine | % Excreted in Feces | Primary Route |

| Dog | 2 - 18% researchgate.net | 75 - 89% researchgate.net | Fecal/Biliary researchgate.netnih.gov |

| Monkey | 12 - 19% researchgate.net | 56 - 69% researchgate.net | Fecal/Biliary researchgate.net |

| Rat | Major Route nih.gov | Major Route nih.gov | Fecal and Renal nih.gov |

Pre Clinical Pharmacodynamic Investigations of Fluphenazine Active Moiety

Neurochemical Effects in Animal Models

Fluphenazine's principal mechanism of action involves the blockade of postsynaptic dopamine (B1211576) D1 and D2 receptors within the mesolimbic pathways of the brain. wikipedia.orgdrugbank.com Animal studies have provided detailed insights into this modulation.

In rat models, the administration of fluphenazine (B1673473) decanoate (B1226879) leads to significant adaptive changes in the neurochemistry of the basal ganglia by blocking both D1 and D2 receptors. nih.gov Research has shown that fluphenazine treatment decreases D2-receptor binding throughout the basal ganglia. nih.gov In contrast, its impact on D1-receptor binding is region-dependent. nih.gov These studies also revealed that fluphenazine significantly enhances the expression of preproenkephalin and glutamic acid decarboxylase (GAD) mRNAs in the anterior striatum, suggesting that the attenuation of D1-receptor signaling modulates these critical neurochemical processes. nih.gov

Furthermore, intracranial microdialysis experiments in rats have demonstrated that acute fluphenazine administration can increase extracellular dopamine levels in the striatum. nih.gov However, a notable tolerance to this effect develops, as a single prior exposure to the drug was found to prevent this increase in dopamine overflow when the drug was administered again 15 or 30 days later. nih.gov The binding affinity of fluphenazine is reported to be slightly greater for the D2 receptor compared to the D1 receptor. frontiersin.org

Table 1: Effects of Fluphenazine on the Dopaminergic System in Animal Models

| Parameter | Model/Method | Finding | Reference |

|---|---|---|---|

| D2 Receptor Binding | Rat Basal Ganglia | Decreased throughout the region. | nih.gov |

| D1 Receptor Binding | Rat Basal Ganglia | Altered in a region-dependent manner. | nih.gov |

| mRNA Expression | Rat Anterior Striatum | Enhanced preproenkephalin and GAD mRNA. | nih.gov |

| Extracellular Dopamine | Rat Striatum (Microdialysis) | Acutely increased levels. | nih.gov |

Beyond its effects on dopamine, fluphenazine interacts with noradrenergic and serotonergic systems. drugbank.comglowm.com It is known to counteract serotonin-mediated activity and produce alpha-adrenergic blockade. glowm.com

Studies in rats indicated that fluphenazine can cause a minor reduction in noradrenaline (NA) concentrations in the brain, possibly by interfering with granular amine storage mechanisms. nih.gov It also blunted the increase in brain and heart noradrenaline levels typically induced by the monoamine oxidase inhibitor pargyline. nih.gov

In vitro experiments using rat pineal glands showed that fluphenazine inhibits the metabolism of serotonin (B10506) (5-HT) that is stimulated by norepinephrine. nih.gov This effect is thought to be mediated by a reduction in the formation of cyclic AMP (c-AMP). nih.gov Additionally, fluphenazine demonstrates antagonistic activity at serotonin 5-HT2A and 5-HT2C receptors. drugbank.com

Table 2: Noradrenergic and Serotonergic Interactions of Fluphenazine in Animal Models

| System | Model/Method | Finding | Reference |

|---|---|---|---|

| Noradrenergic | Rat Brain | Caused a small decrease in noradrenaline concentration. | nih.gov |

| Noradrenergic | Rat Brain & Heart | Diminished pargyline-induced rise in noradrenaline. | nih.gov |

| Serotonergic | Rat Pineal Gland (in vitro) | Inhibited norepinephrine-provoked serotonin metabolism. | nih.gov |

The observation that fluphenazine lessens the rise in noradrenaline concentrations following treatment with pargyline suggests a potential inhibitory effect on the neuronal reuptake mechanisms for noradrenaline or on its synthesis pathway. nih.gov

Behavioral Pharmacology in Animal Models

A predictive hallmark of antipsychotic efficacy in preclinical models is the disruption of the conditioned avoidance response (CAR). nih.gov Fluphenazine has been shown to effectively abolish conditioned avoidance responses in rats. nih.gov This behavioral effect persisted even when brain noradrenaline levels were elevated by pargyline, indicating that the drug's suppressive effect on CAR is not primarily mediated by its impact on bulk noradrenaline content but likely through other mechanisms, such as dopamine receptor blockade. nih.gov Long-acting formulations, including fluphenazine enanthate and decanoate, have been used to study the inhibitory effects on discriminated avoidance responses in rats, which helps in characterizing their duration of action. nih.gov

Fluphenazine's behavioral effects have been extensively studied in animal models where specific behavioral phenotypes are induced to mimic aspects of human psychosis. A frequently used paradigm involves treating animals with psychostimulants like d-amphetamine to induce hyperlocomotion and stereotyped behaviors.

In studies with rats, a single injection of fluphenazine decanoate was effective in antagonizing amphetamine-induced behaviors, including increased locomotion, rearing, and sniffing. nih.gov The duration of this antagonistic effect was found to be dose-dependent, ranging from 4 to 28 days. nih.gov For example, the locomotor response to amphetamine returned to normal 12 days following a lower dose of fluphenazine decanoate, while it took 28 days after a higher dose. nih.gov An interesting finding was the emergence of a supersensitive locomotor response to amphetamine in the lower-dose group on days 20 and 24 after the initial antagonistic effects had subsided. nih.gov

Another behavioral phenotype associated with fluphenazine in animal models is catalepsy, a state of motoric immobility. nih.gov Research has shown that a single prior exposure to fluphenazine can lead to a significant sensitization to its cataleptic effects when the drug is administered again at a later time. nih.gov

Influence on Stress Response and Hormonal Regulation in Animal Species

Fluphenazine, the active moiety of Fluphenazine Hexadecanoate (B85987), has been shown to exert significant influence on the hypothalamic-pituitary-adrenal (HPA) axis and other hormonal systems in various animal models. The dysregulation of the HPA axis is a known factor in the pathophysiology of stress-related disorders, and antipsychotic agents are understood to interact with this system. nih.gov

In lactating Holstein cows, the administration of fluphenazine, a dopamine receptor antagonist, resulted in a rapid and sustained increase in serum cortisol concentrations. nih.gov Within 30 minutes of administration, cortisol levels rose to over 30 ng/mL and remained elevated, while saline-treated control cows showed unchanged levels below 10 ng/mL. nih.gov This suggests that endogenous dopamine plays a regulatory role in cortisol secretion and that fluphenazine's blockade of dopamine receptors stimulates the HPA axis in this species. nih.gov

Similarly, studies in the Persian onager (Equus hemionus onager) demonstrated that fluphenazine decanoate could attenuate the stress response to handling. nih.gov Onagers treated with fluphenazine decanoate exhibited significantly lower urinary cortisol concentrations (6.61 ± 3.26 ng/mg creatinine) compared to saline-treated controls (9.73 ± 3.19 ng/mg creatinine). nih.gov This indicates an effect in mitigating the physiological stress response. However, the study also noted that some individuals showed only minor reductions in cortisol, suggesting variability in response. nih.gov

Beyond the HPA axis, fluphenazine profoundly impacts prolactin secretion. Due to its dopamine D2 receptor antagonism in the pituitary gland, fluphenazine consistently leads to elevated serum prolactin levels. wikipedia.org In the study on lactating cows, fluphenazine treatment caused a sharp increase in prolactin to 103.1 ± 3.1 ng/mL, compared to 18 ± 3.1 ng/mL in controls. nih.gov In rats, a single injection of fluphenazine decanoate also caused a prompt and pronounced elevation of serum prolactin. nih.gov The duration of this hyperprolactinemia was dose-dependent, returning to normal ranges by day 4 for a 2.5 mg/kg dose and by day 14 for a 5.0 mg/kg dose. nih.gov

Table 1: Effects of Fluphenazine on Hormonal Regulation in Animal Species

| Species | Hormone | Observation | Source |

|---|---|---|---|

| Lactating Holstein Cows | Cortisol | Increased serum concentrations (>30 ng/mL) within 30 minutes. | nih.gov |

| Prolactin | Increased serum concentrations (103.1 ± 3.1 ng/mL). | nih.gov | |

| Persian Onager | Cortisol | Significantly lower urinary concentrations (6.61 ± 3.26 ng/mg creatinine) compared to saline control. | nih.gov |

| Progesterone | One case of a suppressed luteal progesterone peak was observed. | nih.gov |

Receptor Occupancy and Functional Antagonism in Animal Brains

In vivo Receptor Binding Assays

Fluphenazine's primary mechanism of action involves the blockade of postsynaptic dopamine receptors in the brain. wikipedia.orgveteriankey.com In vivo and ex vivo receptor binding assays in animal models have been crucial in elucidating its pharmacological profile. Fluphenazine acts as an antagonist at both dopamine D1 and D2 receptors, which leads to widespread adaptive changes in the neurochemistry of the basal ganglia. nih.gov

Studies using [3H]fluphenazine to label dopamine receptors in mouse striatal membranes have quantified its binding characteristics. These assays revealed that fluphenazine has a slightly greater affinity for the D2 receptor subtype compared to the D1 subtype. nih.gov The equilibrium dissociation constant (KD) was found to be 0.7 nM for the D2 site and 3.2 nM for the D1 site. nih.gov Saturation analyses in the mouse striatum determined a D1 receptor density of 1,400 fmol/mg of protein and a D2 receptor density of 700 fmol/mg of protein. nih.gov

Further research in rats given a depot injection of fluphenazine decanoate confirmed its effects on dopamine receptor binding. nih.gov This administration led to a decrease in D2-receptor binding throughout the basal ganglia. nih.gov In contrast, the effect on D1-receptor binding was region-dependent. nih.gov The potent binding of fluphenazine to the D2 receptor is considered a key element of its antipsychotic action. oup.com It has a higher affinity for the D2 receptor than dopamine itself, and it dissociates from the receptor slowly. oup.com

While its primary action is on dopamine receptors, fluphenazine also demonstrates binding to other receptors, including α1 adrenergic, muscarinic M1, and histaminergic H1 receptors. wikipedia.org However, its pharmacological specificity in the mouse striatum has been demonstrated to be predominantly dopaminergic. nih.gov

Table 2: In Vitro Binding Affinities (Ki, nM) of Fluphenazine for Human Receptors

| Receptor | Ki (nM) |

|---|---|

| Dopamine D1 | 2.2 |

| Dopamine D2 | 0.38 |

| Dopamine D3 | 0.8 |

| Dopamine D4 | 0.7 |

| Dopamine D5 | 1.1 |

| Adrenergic α1A | 0.5 |

| Adrenergic α1B | 1.1 |

| Histamine H1 | 1.9 |

| Serotonin 5-HT2A | 1.7 |

| Serotonin 5-HT2C | 11 |

Note: The smaller the Ki value, the more strongly the drug binds to the site. Data is for human cloned proteins. wikipedia.org

Correlation with Neurochemical and Behavioral Outcomes

The degree of dopamine D2 receptor occupancy by fluphenazine in the animal brain is strongly correlated with both neurochemical alterations and specific behavioral outcomes. A critical threshold of D2 receptor occupancy appears necessary to elicit certain behavioral effects, particularly those related to the extrapyramidal motor system. nih.gov

Neurochemically, the blockade of D1 and D2 receptors by fluphenazine induces significant changes. In rats, administration of fluphenazine decanoate was found to enhance preproenkephalin and glutamic acid decarboxylase (GAD) mRNA expression in the anterior striatum. nih.gov It also increased GAD mRNA levels in the entopeduncular nucleus. nih.gov Furthermore, studies using intracranial microdialysis in rats have shown that fluphenazine administration increases extracellular dopamine concentrations in the striatum. nih.gov However, a single pre-exposure to fluphenazine can produce a profound tolerance to this effect upon subsequent administration. nih.gov Fluphenazine has also been observed to cause a small decrease in noradrenaline concentrations in the rat brain, potentially by impairing granular amine storage. nih.gov

Behaviorally, a clear relationship exists between the percentage of striatal D2 receptor occupancy and the emergence of motor effects like catalepsy and muscle rigidity. nih.govndineuroscience.com In rats, increases in tonic electromyographic (EMG) activity (a measure of muscle rigidity) and the induction of catalepsy were associated with greater than 80% occupancy of striatal and nigral D2 receptors by fluphenazine. nih.gov This supports the hypothesis that extrapyramidal side effects are observed when a threshold level of D2 receptor occupancy is surpassed. nih.gov In laboratory animals, fluphenazine also diminishes conditioned avoidance behavior, a standard preclinical test used to predict antipsychotic activity. veteriankey.comndineuroscience.com This effect is observed at D2 occupancy levels that are lower than those required to induce catalepsy. ndineuroscience.com For instance, a single injection of fluphenazine decanoate in rats antagonized d-amphetamine-induced locomotion and rearing for a dose-dependent period of 12 to 28 days. nih.gov

Table 3: Correlation of Striatal Dopamine D2 Receptor Occupancy with Behavioral Outcomes in Rats

| Behavioral Outcome | D2 Receptor Occupancy Threshold | Description | Source |

|---|---|---|---|

| Antipsychotic-like Activity (e.g., reduced conditioned avoidance) | < 80% | Effective in conditioned avoidance response (CAR) models at occupancy levels lower than those causing catalepsy. | ndineuroscience.com |

| Muscle Rigidity | > 80% | Assessed quantitatively as increases in electromyographic (EMG) activity in hindlimb muscles. | nih.gov |

Analytical Methodologies for Research Applications of Fluphenazine Hexadecanoate

Quantification of Fluphenazine (B1673473) Hexadecanoate (B85987) and Fluphenazine in Biological Matrices

Accurate measurement of Fluphenazine Hexadecanoate and its active metabolite, fluphenazine, in biological samples like plasma and serum is fundamental for pre-clinical research. Various sophisticated analytical techniques have been developed to achieve the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Coulometric, UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluphenazine and its hexadecanoate ester. jmedchem.com Its versatility is enhanced by coupling with various detectors to achieve different levels of sensitivity and selectivity. jmedchem.comnih.gov

Coulometric Detection: A highly sensitive HPLC method with coulometric detection has been developed for the simultaneous measurement of both fluphenazine decanoate (B1226879) and fluphenazine in plasma. nih.govscispace.com This method is noted for its exceptional sensitivity, with limits of quantitation (LOQ) as low as 0.25 ng/mL for both analytes. nih.gov The simple extraction and clean-up procedures yield chromatograms with minimal interference, allowing the full potential of the coulometric detector to be utilized. nih.govnih.gov

UV Detection: HPLC with Ultraviolet (UV) detection is a widely used method for the quantification of fluphenazine. nih.govbbrc.in Methods have been developed and validated for analyzing fluphenazine hydrochloride in bulk and pharmaceutical forms, with detection wavelengths typically set around 254 nm, 256 nm, or 257 nm. bbrc.inindexcopernicus.comresearchgate.net These methods demonstrate good linearity, precision, and accuracy, making them suitable for routine analysis and quality control. bbrc.inindexcopernicus.com

Mass Spectrometry (MS) Detection: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity. jmedchem.comnih.gov UPLC-MS/MS (Ultra-Performance Liquid Chromatography) methods have been established for the simultaneous detection of fluphenazine and other antipsychotics in serum and plasma. nih.govresearchgate.net These assays provide rapid analysis, with analytical measurement ranges for fluphenazine typically between 0.2 to 12.0 ng/mL. nih.govresearchgate.net LC-MS/MS is also invaluable for identifying and characterizing degradation products. nih.govnih.govresearchgate.net

| Method | Matrix | Limit of Quantitation (LOQ) | Key Findings/Applications |

|---|---|---|---|

| HPLC with Coulometric Detection | Plasma | 0.25 ng/mL | Simultaneous, highly sensitive measurement of Fluphenazine and Fluphenazine Decanoate. nih.gov |

| HPLC with UV Detection | Pharmaceutical Formulations | Not specified in sources | Robust method for routine analysis and quality control of bulk drug and dosage forms. bbrc.inindexcopernicus.com |

| UPLC-MS/MS | Serum, Plasma | 0.1 ng/mL - 0.2 ng/mL | High specificity and sensitivity for simultaneous quantification of multiple antipsychotics; suitable for pharmacokinetic studies. nih.govoup.com |

Radioimmunoassay Techniques for Fluphenazine and Metabolites

Radioimmunoassay (RIA) provides an alternative, highly sensitive method for quantifying fluphenazine in plasma. nih.govnih.gov An RIA method has been developed that can detect as little as 20 pg/mL of fluphenazine from a 1 mL plasma sample. nih.gov This technique utilizes antisera with high sensitivity and selectivity, obtained from rabbits immunized with fluphenazine conjugates. nih.gov The assay demonstrates negligible cross-reactivity with known fluphenazine metabolites. nih.gov RIA has been successfully used to monitor plasma fluphenazine concentrations in research subjects following the administration of fluphenazine decanoate, with levels being measurable for extended periods, in some cases up to 100 days post-injection. nih.govnih.gov The validity of RIA results has been confirmed through cross-validation with HPLC procedures. nih.gov

Method Development and Validation for Pre-clinical Studies

The development and validation of analytical methods are critical for their application in pre-clinical studies, ensuring reliable and reproducible data. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). indexcopernicus.comnih.gov

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components. indexcopernicus.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For instance, HPLC methods for fluphenazine have shown linearity across ranges like 2.5 to 120 μg/mL. nih.gov

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD), with values often below 2% for intraday and interday precision. bbrc.inindexcopernicus.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies, with results typically in the range of 99-100%. bbrc.inijbpas.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. oup.comijbpas.com For a sensitive UPLC-MS/MS method, the LOD and LOQ for fluphenazine in serum were 0.05 ng/mL and 0.1 ng/mL, respectively. oup.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijbpas.com

These validated methods are essential for generating the high-quality data required in pre-clinical pharmacokinetic and stability studies. jmedchem.comnih.govbbrc.in

Characterization and Quantification of Degradation Products in Research Formulations

Fluphenazine and its esters are susceptible to degradation, particularly through oxidation. Identifying and quantifying these degradation products is a key aspect of stability-indicating method development for research formulations.

Identification of Oxidative Degradants (e.g., N-oxide, sulfoxide (B87167), sulphone)

Forced degradation studies under various stress conditions (e.g., oxidative, hydrolytic, photolytic, thermal) are performed to identify potential degradants. nih.govresearchgate.netresearchgate.net The phenothiazine (B1677639) ring system of fluphenazine is particularly prone to oxidation. ljmu.ac.uk The primary degradation products formed under oxidative stress are sulfoxides and N-oxides. ljmu.ac.ukresearchgate.netnih.gov Studies have shown that fluphenazine readily degrades when exposed to oxidizing agents like hydrogen peroxide. nih.govijbpas.com The major oxidative degradants identified include fluphenazine sulfoxide and piperazino N-oxides. researchgate.netnih.gov The formation of these products can be influenced by factors such as the presence of preservatives or trace metal ions in formulations. researchgate.net

| Degradant | Class | Formative Condition | Reference |

|---|---|---|---|

| Fluphenazine Sulfoxide | Oxidative Degradant | Oxidative Stress (e.g., H₂O₂) | nih.gov |

| Fluphenazine N-Oxide | Oxidative Degradant | Oxidative Stress | researchgate.net |

| 7-hydroxyfluphenazine (B30106) | Metabolite/Degradant | Metabolism/Degradation | nih.gov |

Chromatographic and Spectrometric Techniques for Degradant Analysis

The separation and structural elucidation of degradation products rely on a combination of chromatographic and spectrometric techniques.

Chromatographic Separation: Stability-indicating HPLC methods are developed to separate the parent compound (this compound or Fluphenazine) from all its potential degradation products. nih.govresearchgate.net Reversed-phase columns (e.g., C18) are commonly used to achieve satisfactory separation. nih.govresearchgate.net The development of these methods involves optimizing mobile phase composition, pH, and other chromatographic parameters to ensure clear resolution between all peaks. nih.govresearchgate.net

Spectrometric Identification: Mass spectrometry, particularly LC-MS/MS, is the definitive technique for characterizing the structure of unknown degradation products. nih.govnih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the degradant and studying its fragmentation patterns, a definitive structure can be proposed. nih.govresearchgate.net This information is crucial for understanding the degradation pathways of the molecule. nih.govresearchgate.net

These analytical methodologies provide the necessary tools for the comprehensive investigation of this compound in research applications, from its quantification in biological systems to the assessment of its stability in research formulations.

Bioanalytical Challenges and Solutions in Complex Matrices (e.g., plasma, brain tissue)

The quantitative analysis of this compound and its active moiety, fluphenazine, in biological matrices presents significant analytical challenges. These challenges primarily stem from the low concentrations of the analytes in systemic circulation and target tissues, the complexity of the biological matrices, and the physicochemical properties of the compounds themselves. Due to a lack of specific bioanalytical literature for this compound, this section will draw upon established methodologies for the closely related long-chain ester, fluphenazine decanoate, as the analytical principles and challenges are analogous.

A primary challenge in the bioanalysis of fluphenazine esters in plasma is achieving the requisite sensitivity to detect and quantify the very low circulating concentrations. Following administration, this compound is slowly released and hydrolyzed to fluphenazine, resulting in plasma concentrations of both the ester and the active drug that are often in the low nanogram to picogram per milliliter range. The complex composition of plasma, which is rich in proteins and lipids, can lead to significant matrix effects, such as ion suppression or enhancement in mass spectrometry-based assays, and can interfere with chromatographic separation.

To overcome these challenges, various sophisticated bioanalytical methods have been developed and validated. A crucial first step is the efficient extraction of the analytes from the plasma matrix. This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These sample preparation techniques serve to isolate the analytes from interfering endogenous components and to concentrate the sample, thereby enhancing the sensitivity of the subsequent analysis.

Following extraction, highly sensitive and specific analytical instrumentation is required for quantification. High-performance liquid chromatography (HPLC) coupled with coulometric detection has been successfully employed for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma. scispace.comnih.gov More commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized due to its superior sensitivity, selectivity, and speed. nih.govjmedchem.com LC-MS/MS methods can achieve limits of quantification in the sub-ng/mL range, which is essential for pharmacokinetic studies. nih.govkobv.de

The following table summarizes key aspects of a validated HPLC method for the analysis of fluphenazine decanoate, which is representative of the methodologies applicable to this compound.

| Parameter | Description |

| Analytical Method | High-Performance Liquid Chromatography with Coulometric Detection |

| Analytes | Fluphenazine Decanoate and Fluphenazine |

| Matrix | Plasma |

| Sample Preparation | Liquid-Liquid Extraction |

| Limit of Detection | 0.1 ng/mL for both analytes nih.gov |

| Limit of Quantitation | 0.25 ng/mL for both analytes nih.gov |

| Linear Range | 0.25 - 10 ng/mL nih.gov |

This table presents data for Fluphenazine Decanoate, a compound structurally and analytically similar to this compound.

The analysis of this compound in brain tissue presents an additional set of challenges. The brain is a highly complex and lipid-rich matrix, which can complicate the extraction of the lipophilic fluphenazine and its ester. The distribution of the drug within different brain regions may also be heterogeneous. nih.gov The first step in the analysis of brain tissue is homogenization to ensure a uniform sample. Subsequently, a robust extraction method is required to efficiently isolate the analytes from the complex mixture of lipids, proteins, and other neurochemicals.

Research on the distribution of fluphenazine and its metabolites in the brain has demonstrated that the parent drug can be found in higher concentrations in brain tissue compared to plasma. nih.gov This suggests that while extraction from brain tissue is challenging, the higher analyte concentrations may partially offset the difficulties in achieving adequate sensitivity. Analytical methods such as radioimmunoassay (RIA) have been used in preclinical studies to determine the concentration of fluphenazine and its metabolites in various brain regions. nih.gov Modern LC-MS/MS methods would also be applicable and would offer greater specificity compared to RIA.

The following table outlines findings from a study investigating fluphenazine levels in rat brain tissue, providing insights into the analyte concentrations that can be expected in this matrix.

| Analyte | Finding in Brain Tissue |

| Fluphenazine (FLU) | Levels were 10- to 27-fold higher in brain regions than in plasma. nih.gov |

| Fluphenazine Sulfoxide (FLU-SO) | Was the major metabolite found in brain regions. nih.gov |

| 7-hydroxy-fluphenazine (7-OH-FLU) | Levels were very low in the brain (1% to 20% of FLU). nih.gov |

| Fluphenazine N4'-oxide (FLU-NO) | Levels were very low in the brain (1% to 20% of FLU). nih.gov |

This table provides data on the distribution of Fluphenazine and its metabolites in brain tissue, which is relevant for the development of bioanalytical methods for this compound.

Formulation Science and Advanced Drug Delivery System Research for Fluphenazine Hexadecanoate

Development of Long-Acting Injectable Depot Formulations

The development of long-acting injectable (LAI) formulations for fluphenazine (B1673473) hexadecanoate (B85987), more commonly known as fluphenazine decanoate (B1226879), represented a significant advancement in parenteral drug delivery. The primary goal was to create a depot system from which the drug could be slowly released over an extended period, thus reducing dosing frequency and improving patient compliance. This was achieved by esterifying the parent drug, fluphenazine, with a long-chain fatty acid (decanoic acid) to create a highly lipophilic prodrug. This prodrug is then dissolved in a non-aqueous, oil-based vehicle to form a solution for deep intramuscular injection. researchgate.netnih.gov The resulting formulation design relies on the slow partitioning of the drug from the oil vehicle into the surrounding aqueous environment of the muscle tissue, followed by hydrolysis of the ester back to the active fluphenazine. hres.capatsnap.com

The choice of the oil-based vehicle is critical to the performance and stability of the depot formulation. Sesame oil is the most common vehicle used in commercial fluphenazine decanoate injections. drugpatentwatch.comfda.gov The optimization of such vehicles involves evaluating several key parameters:

Solubility and Drug Load: The vehicle must be an excellent solvent for the lipophilic fluphenazine decanoate to ensure the drug remains in solution and does not crystallize, which would alter the release profile. Sesame oil provides the necessary solubility for the drug at clinically relevant concentrations. researchgate.net

Viscosity: The viscosity of the oil affects the ease of injection and the dispersion of the depot at the injection site. An optimal viscosity ensures the formulation can be administered with a standard gauge needle while forming a contained depot within the muscle tissue.

Purity and Stability: The oil vehicle itself must be stable and free of impurities that could degrade the active drug. For instance, autoxidation of fatty acids within the oil can produce hydroperoxides, which are known to be a primary route for the oxidative degradation of phenothiazines like fluphenazine. ljmu.ac.uk

Biocompatibility: The oil must be biocompatible, biodegradable, and non-irritating at the injection site. Sesame oil is a well-established, safe vehicle for parenteral administration.

Research into optimizing oil-based systems for drug delivery also extends to the development of nanoemulsions, which use a combination of oils, surfactants, and co-surfactants to create nanoscale droplets. ukicrs.org While not the standard for fluphenazine decanoate, this research highlights key variables in vehicle optimization, such as the oil amount and the ratio of surfactants, which significantly influence the final properties of the delivery system. ukicrs.org

Table 1: Key Optimization Parameters for Oil-Based Vehicles

| Parameter | Importance in Formulation | Example Consideration |

|---|---|---|

| Solubility | Ensures drug remains dissolved and stable within the vehicle. | Sesame oil effectively solubilizes fluphenazine decanoate. researchgate.net |

| Viscosity | Affects injectability and depot formation. | Must be low enough for injection but high enough to form a localized depot. |

| Purity | Prevents vehicle-induced drug degradation. | Minimizing hydroperoxides from oil autoxidation is crucial. ljmu.ac.uk |

| Biocompatibility | Ensures safety and minimizes tissue irritation. | Sesame oil is well-tolerated for intramuscular injections. fda.gov |

The duration of action of a long-acting injectable antipsychotic is directly related to the physicochemical properties of the ester prodrug, particularly the length of the attached fatty acid chain. The esterification of fluphenazine with decanoic acid (a 10-carbon fatty acid) to form fluphenazine decanoate significantly increases its lipophilicity compared to the parent molecule. patsnap.com This high lipophilicity is fundamental to its slow release from the oily depot.

The influence of fatty acid chain length on release characteristics is a well-established principle in drug delivery:

Increased Lipophilicity: Longer fatty acid chains result in a more lipophilic (oil-soluble) molecule. This leads to a lower partition coefficient between the oil vehicle and the aqueous biological fluids, slowing the rate at which the drug leaves the depot. nih.gov

Slower Hydrolysis: The rate of enzymatic hydrolysis of the ester bond to release the active drug can also be influenced by the chain length.

Studies comparing different esters of fluphenazine demonstrate this principle clearly. Fluphenazine enanthate (an ester with a 7-carbon fatty acid) has a shorter duration of action than fluphenazine decanoate. nih.gov The decanoate ester, with its longer fatty acid chain, is more lipophilic and is released more slowly from the injection site, resulting in a longer apparent elimination half-life after multiple injections (approximately 14.3 days for the decanoate versus 3.5 to 4 days for the enanthate). nih.gov This illustrates that a longer fatty acid chain leads to a more sustained release profile. Research on other drug conjugates has also found that the conversion rate by enzymes can be inversely proportional to the fatty acid carbon chain length. nih.govnih.gov

Table 2: Comparison of Fluphenazine Esters

| Ester | Fatty Acid Chain Length | Relative Lipophilicity | Apparent Elimination Half-Life (single injection) |

|---|---|---|---|

| Fluphenazine Enanthate | 7 Carbons | High | 3.5 - 4 days nih.gov |

| Fluphenazine Decanoate | 10 Carbons | Very High | 6.8 - 9.6 days nih.gov |

Excipients are non-active ingredients included in a formulation to serve specific functions such as aiding manufacturing, improving stability, or acting as preservatives. pharmaexcipients.com In the standard formulation of fluphenazine decanoate injection, benzyl (B1604629) alcohol is included at a concentration of approximately 1.2% to 1.5% as a preservative, particularly for multi-dose vials. fda.govljmu.ac.uk

While essential for preventing microbial growth, excipients can also interact with the active pharmaceutical ingredient, potentially affecting its stability. Research has shown that benzyl alcohol can enhance the oxidative degradation of fluphenazine decanoate. ljmu.ac.uk The proposed mechanism involves the autoxidation of benzyl alcohol, which leads to the formation of hydrogen peroxide. This hydrogen peroxide can then directly oxidize the fluphenazine molecule. ljmu.ac.uk This is a critical consideration in the formulation's development and shelf-life stability, as the chemical interaction between the drug and the excipient can lead to the formation of degradation products. drhothas.com Therefore, while benzyl alcohol serves a crucial preservative role, its potential to promote oxidative degradation must be carefully managed through formulation optimization and control of storage conditions.

Investigation of Controlled Release Mechanisms

The controlled release of fluphenazine from the decanoate depot formulation is a multi-step process governed by the pharmacokinetics of the prodrug in the oil vehicle. The mechanism is designed to create a steady-state concentration of the active drug in the plasma over several weeks. patsnap.com

Upon deep intramuscular injection, the oil-based solution of fluphenazine decanoate forms a small, localized depot within the muscle tissue. This depot acts as a reservoir from which the drug is gradually released. The release kinetics are not primarily controlled by the dissolution of a solid, but rather by the partitioning of the dissolved drug from the oil phase into the surrounding aqueous interstitial fluid.

The key kinetic steps are:

Hydrolysis: Once in the aqueous phase, the decanoate ester is rapidly hydrolyzed by tissue and blood esterases, releasing the active fluphenazine molecule. hres.ca

Absorption: The active fluphenazine is then absorbed into the systemic circulation.

This process results in what is known as "flip-flop" kinetics. In this model, the rate of absorption from the depot is significantly slower than the rate of elimination of the drug from the body. Consequently, the apparent elimination half-life of the drug is determined by the slow absorption (release) rate from the depot, not by its actual elimination rate. nih.gov This mechanism is responsible for the prolonged therapeutic effect, with the time to reach steady-state plasma concentrations taking approximately 4 to 6 weeks with repeated injections. nih.gov

In vitro studies are essential for understanding and predicting the in vivo performance of long-acting formulations. For fluphenazine decanoate, these studies focus on the two critical processes: hydrolysis and degradation.

Hydrolysis Studies: The rate of conversion of the fluphenazine decanoate prodrug to the active fluphenazine is studied under various conditions. For example, alkaline hydrolysis can be used to determine the kinetics of the ester cleavage. One study demonstrated that in the presence of excess reagent, the hydrolysis reaction follows first-order kinetics. ljmu.ac.uk Such studies help to confirm that once the prodrug partitions out of the oil phase, its conversion to the active moiety is not the rate-limiting step.

Degradation Studies: Forced degradation studies are performed to identify potential degradation pathways and products under stress conditions such as acid, base, oxidation, heat, and light. ijbpas.com For fluphenazine decanoate in an oil vehicle, oxidative degradation is a primary concern. ljmu.ac.uk In vitro experiments have investigated the rate of oxidation of fluphenazine decanoate in the presence of various hydroperoxides that can form from the autoxidation of the oil vehicle. These studies found that the oxidation process often followed second-order kinetics. ljmu.ac.uk Understanding these degradation pathways is crucial for ensuring the stability and quality of the final drug product.

Stability Research of Fluphenazine Hexadecanoate in Formulations

The long-term efficacy of this compound as a long-acting injectable is intrinsically linked to its stability within the formulation. Degradation of the active pharmaceutical ingredient can lead to a reduction in therapeutic potency and the formation of potentially harmful impurities. Research into the stability of fluphenazine esters, primarily the closely related decanoate ester, has identified several key degradation pathways, including oxidation, hydrolysis, and photolysis.

Oxidative Degradation Pathways and Catalytic Factors

Oxidative degradation is a significant stability concern for phenothiazine (B1677639) derivatives like this compound, particularly in oily solutions used for depot injections. ljmu.ac.ukljmu.ac.uk The phenothiazine ring system is susceptible to oxidation, which can proceed in stages, often forming intermediate colored products like cationic radicals, and ultimately leading to the generation of a colorless sulfoxide (B87167). nih.gov This sulfoxide is the primary ring-oxidation product reported in aged formulations of fluphenazine decanoate. ljmu.ac.uk

The primary oxidative pathway in oil-based formulations is believed to be mediated by hydroperoxides that form as a result of the autoxidation of the vegetable oil vehicle, such as sesame oil. ljmu.ac.ukljmu.ac.uk Several factors have been identified that can catalyze or accelerate this oxidative process.

Key catalytic factors include:

Acidic Conditions: The presence of acid has been shown to catalyze the oxidation of the tertiary amine centers within the fluphenazine molecule. ljmu.ac.ukljmu.ac.uk This catalytic effect is related to the pKa value of the acid. ljmu.ac.uk

Preservatives: Benzyl alcohol, a common preservative in oily formulations, can enhance the oxidation of the drug. ljmu.ac.uk This is thought to occur through the autoxidation of benzyl alcohol itself, which leads directly to the formation of hydrogen peroxide, a potent oxidizing agent. ljmu.ac.uk

Metal Ions: Although detailed studies on this compound are limited, research on similar systems shows that transition metal ions can have a profound effect on stability by inducing the decomposition of hydroperoxides through free-radical mechanisms. ljmu.ac.uk

Forced degradation studies on fluphenazine hydrochloride have confirmed its susceptibility to oxidation, with significant degradation observed upon exposure to hydrogen peroxide. nih.govresearchgate.net The principal sites of oxidation on the fluphenazine molecule are the sulfur atom in the phenothiazine ring (S-oxidation) and the nitrogen atoms in the piperazine (B1678402) side chain (N-oxidation). researchgate.net

| Catalytic Factor | Mechanism of Action | Impact on this compound Stability |

|---|---|---|

| Hydroperoxides (from oil autoxidation) | Direct oxidation of the phenothiazine ring and piperazine side chain. ljmu.ac.ukljmu.ac.uk | Primary pathway for oxidative degradation in oily formulations. |

| Acids | Catalyzes oxidation at the tertiary amine centers of the molecule. ljmu.ac.uk | Accelerates the rate of degradation. |

| Benzyl Alcohol (Preservative) | Autoxidizes to form hydrogen peroxide, which in turn oxidizes the drug. ljmu.ac.uk | Enhances the overall rate of oxidative degradation. |

| Transition Metal Ions | Catalyze the decomposition of hydroperoxides via free-radical mechanisms. ljmu.ac.uk | Potentially accelerates the degradation process. |

Hydrolytic Stability and Influence of Water Content

Hydrolysis is another critical degradation pathway for ester prodrugs like this compound. This reaction involves the cleavage of the ester bond, which liberates the active parent drug, fluphenazine, and the corresponding fatty acid (hexadecanoic acid). While this cleavage is necessary for the drug's therapeutic action in vivo, premature hydrolysis within the formulation during storage is undesirable as it alters the controlled-release profile.

Studies conducted on fluphenazine decanoate in sesame oil have demonstrated a clear and positive relationship between the water content of the formulation and the rate of hydrolysis. ljmu.ac.uk Research involving accelerated stability tests showed that increasing the amount of water in the formulation resulted in a corresponding increase in the formation of free fluphenazine. ljmu.ac.uk This highlights the critical need to control moisture levels during the manufacturing and storage of this compound formulations to ensure their long-term stability and performance. The presence of sorbed moisture can create an environment where the hydrolysis reaction can occur, potentially leading to the drug dissolving and decomposing. researchgate.net

Photolytic Degradation Potential

Phenothiazines as a class of compounds are known to be sensitive to light. However, the potential for photolytic degradation of this compound in its final commercial formulation is generally considered low. ljmu.ac.uk This is because the product is typically packaged in light-resistant containers, which protect the drug from exposure to ultraviolet (UV) and visible light. ljmu.ac.uk

Nevertheless, studies have investigated the inherent photosensitivity of the molecule. If the formulation were exposed to light, it is postulated that the production of fluphenazine sulfoxide could occur, a pathway analogous to that observed with other phenothiazines like chlorpromazine. ljmu.ac.uk Forced degradation studies on fluphenazine hydrochloride and a fluphenazine analogue have provided further insight.

| Study Compound | Conditions | Observed Outcome | Reference |

|---|---|---|---|

| Fluphenazine Hydrochloride | Exposure in a UV chamber for 3 days. | Relatively low susceptibility; approximately 6% degradation was observed. | nih.govresearchgate.net |

| Fluphenazine Analogue | Exposure to light in an aqueous solution. | Underwent photodegradation. | nih.gov |

| Fluphenazine Analogue | Exposure to light in the solid state (powder). | Found to be stable. | nih.gov |

These findings indicate that while the fluphenazine molecule is susceptible to degradation by light, particularly in solution, the physical state and protective packaging are effective in mitigating this risk in the final drug product. nih.gov

Exploration of Novel Drug Delivery Systems (e.g., nanoformulations, polymer-based systems)

While the traditional oil-based depot formulation of this compound has been effective, pharmaceutical science continues to explore novel drug delivery systems to enhance the performance of long-acting injectables (LAIs). uspharmacist.com The goals of this research include improving release kinetics, reducing injection volume, enhancing stability, and potentially minimizing side effects by maintaining more consistent therapeutic drug concentrations. uspharmacist.commdpi.com For first-generation antipsychotics like fluphenazine, applying modern formulation technologies developed for second-generation LAIs, such as polymer-based systems and nanoformulations, is an active area of interest. uspharmacist.comsemanticscholar.org

Polymer-Based Systems: Biodegradable polymers have become a cornerstone of modern controlled-release drug delivery. nih.govnih.gov Poly(lactic-co-glycolic acid) (PLGA) is one of the most successfully utilized polymers for LAIs due to its excellent biocompatibility and biodegradability. mdpi.comnih.gov PLGA can be formulated into microspheres that encapsulate the drug. After injection, the polymer matrix slowly degrades and erodes, releasing the entrapped drug over a period of weeks to months. mdpi.comnih.gov

The release mechanism from PLGA microspheres is typically a combination of drug diffusion through the polymer matrix and erosion of the polymer itself. nih.gov This technology offers a high degree of control over the release profile by modifying factors such as the polymer's molecular weight and the ratio of lactic to glycolic acid. mdpi.com The application of PLGA microsphere technology to fluphenazine could offer an alternative to oil-based depots, potentially providing more consistent and predictable drug release. nih.gov

Nanoformulations: Nanoformulations involve drug delivery systems where the particle size is in the nanometer range. This technology offers several potential advantages, including improved bioavailability and the possibility of altered pharmacokinetics. scispace.comtulane.edu